![molecular formula C16H11F3O3 B1292256 3-Acetoxy-4'-trifluorobenzophenone CAS No. 890099-43-1](/img/structure/B1292256.png)
3-Acetoxy-4'-trifluorobenzophenone
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Description
3-Acetoxy-4’-trifluorobenzophenone is a chemical compound with the molecular formula C16H11F3O3 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-4’-trifluorobenzophenone consists of 16 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3-Acetoxy-4’-trifluorobenzophenone has a molecular weight of 308.25200, a density of 1.291g/cm3, and a boiling point of 395ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3, a derivative of benzophenone, has been studied for its metabolism in rat and human liver microsomes. Research indicates that its metabolites can exhibit estrogenic and anti-androgenic activities, with potential implications for endocrine disruption (Watanabe et al., 2015).
Electrochemical Properties
The electrochemical properties of tetrasubstituted tetraphenylethenes, which include derivatives of 4-acetoxybenzophenone, have been investigated. These studies are significant for understanding the behavior of these compounds in different electronic states and their potential applications in electronic devices (Schreivogel et al., 2006).
Reversible Thermochromic Polymeric Thin Films
Research involving coordination polymers based on Copper(I)-Thiophenolates, which relate to 3-Acetoxy-4'-trifluorobenzophenone, demonstrates the development of reversible luminescent thermochromic behavior. This research has applications in 2D imaging sensor films (Troyano et al., 2018).
Friedel–Crafts Acylation Reactions
Studies have been conducted on Friedel–Crafts acylation reactions using metal triflates, which involve the processing of benzophenone derivatives. These reactions are crucial in synthetic chemistry for the formation of various compounds (Ross & Xiao, 2002).
Nonlinear Optical Parameters
Research on the nonlinear optical properties of hydrazones, which include derivatives of 4-methoxybenzophenone, highlights their potential in optical device applications like optical limiters and switches (Naseema et al., 2010).
Chiral Carboxylic Acids Assignment
The study of 4-hydroxybenzoate chromophores, related to benzophenone derivatives, has been used for assigning the absolute configuration of chiral carboxylic acids. This is significant in pharmaceutical chemistry (Di Bari et al., 2002).
Magnetism in Rare-Earth Metal Compounds
The synthesis and study of magnetism in rare-earth metal compounds, which involve derivatives of trifluorobenzophenone, contribute to our understanding of magnetic interactions in these materials (Yadav et al., 2015).
properties
IUPAC Name |
[3-[4-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-4-2-3-12(9-14)15(21)11-5-7-13(8-6-11)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDOSQEZSSTPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641625 |
Source
|
Record name | 3-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-4'-trifluorobenzophenone | |
CAS RN |
890099-43-1 |
Source
|
Record name | [3-(Acetyloxy)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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